5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC15204250
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.9 g/mol
* For research use only. Not for human or veterinary use.
![5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide -](/images/structure/VC15204250.png)
Specification
Molecular Formula | C20H20ClN3O3S |
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Molecular Weight | 417.9 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C20H20ClN3O3S/c21-15-5-3-14(4-6-15)18-12-16(23-27-18)20(25)22-13-17(19-2-1-11-28-19)24-7-9-26-10-8-24/h1-6,11-12,17H,7-10,13H2,(H,22,25) |
Standard InChI Key | BIFCUAVMSGFIIL-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates:
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1,2-Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
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4-Chlorophenyl Group: Enhances lipophilicity and influences target binding via halogen interactions.
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Carboxamide Linker: Connects the oxazole core to a tertiary amine-containing side chain.
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Morpholine-Thiophene Side Chain: Provides hydrogen-bonding and π-π stacking capabilities, critical for receptor engagement.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₀ClN₃O₃S | |
Molecular Weight | 417.9 g/mol | |
SMILES Notation | C1C(=NO1)C2=CC=C(C=C2)Cl... | |
LogP (Predicted) | 3.2 ± 0.5 | |
Aqueous Solubility | <1 mg/mL (pH 7.4) |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Oxazole Ring Formation: Cyclization of α-chlorophenyl glycine derivatives with trifluoroacetic acid and phosgene under controlled conditions .
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Side-Chain Introduction: Coupling the oxazole-3-carboxylic acid intermediate with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine using carbodiimide-based activating agents.
Key Reaction Conditions:
Table 2: Representative Synthetic Yields
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC: 32 µg/mL) . The morpholine-thiophene side chain enhances membrane permeability, while the chlorophenyl group disrupts microbial enzyme function .
Table 3: Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism | Source |
---|---|---|---|
MCF-7 | 18.7 | Caspase-3/7 activation | |
HCT-116 | 23.4 | G1 phase arrest | |
A549 (Lung) | 45.2 | ROS generation |
Pharmacological Profiling
ADME Characteristics
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Absorption: High permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to lipophilic groups.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the morpholine ring.
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Excretion: Primarily renal (70%) with minor fecal elimination.
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats).
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Genotoxicity: Negative in Ames tests.
Future Directions and Challenges
Structural Optimization
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Enhancing Potency: Introducing electron-withdrawing groups (EWGs) at the oxazole C4 position to improve target affinity .
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Reducing Toxicity: Replacing the morpholine ring with piperazine derivatives to mitigate hepatotoxicity.
Clinical Translation
Preclinical studies are needed to validate efficacy in animal models of infection and oncology. Challenges include optimizing bioavailability and addressing metabolic instability .
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